molecular formula C7H10ClNO2 B6251757 2-amino-3-methoxyphenol hydrochloride CAS No. 54390-59-9

2-amino-3-methoxyphenol hydrochloride

Cat. No.: B6251757
CAS No.: 54390-59-9
M. Wt: 175.6
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Description

2-Amino-3-methoxyphenol hydrochloride (CAS: 106658-14-4) is an aromatic organic compound featuring a phenol core substituted with an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 3, forming a hydrochloride salt. Its molecular formula is C₇H₁₀ClNO₃, with a molecular weight of 199.62 g/mol. The compound’s structure (Figure 1) highlights the adjacency of the amino and methoxy groups, which influences its electronic properties, solubility, and reactivity. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it suitable for applications in synthetic chemistry and materials science.

Properties

CAS No.

54390-59-9

Molecular Formula

C7H10ClNO2

Molecular Weight

175.6

Purity

95

Origin of Product

United States

Preparation Methods

Nitration of 2-Methoxyphenol

The synthesis begins with nitration of 2-methoxyphenol (guaiacol) to introduce a nitro group at the ortho position relative to the methoxy group. Nitrating agents such as nitric acid (HNO3) in sulfuric acid (H2SO4) at 0–5°C yield 3-nitro-2-methoxyphenol. This step demands strict temperature control to minimize byproducts like dinitro derivatives.

Reaction Conditions:

  • Temperature: 0–5°C

  • Agents: HNO3 (1.2 equiv), H2SO4 (catalyst)

  • Time: 4–6 hours

  • Yield: 70–75%

Reduction of Nitro Intermediate

The nitro group is reduced to an amine using iron powder in hydrochloric acid (HCl). This Birch-type reduction proceeds via electron transfer, forming 2-amino-3-methoxyphenol as a free base.

Reaction Conditions:

  • Reductant: Iron powder (3.0 equiv)

  • Acid: HCl (6M, 10 equiv)

  • Temperature: 60–70°C

  • Time: 3–4 hours

  • Yield: 80–85%

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. Excess HCl ensures complete protonation, followed by filtration and drying under vacuum.

Conditions:

  • Solvent: Ethanol (95%)

  • HCl: 37% (2.0 equiv)

  • Yield: 90–95%

Catalytic Hydrogenation Approach

Hydrogenation of Nitro Derivatives

Catalytic hydrogenation offers a cleaner alternative to iron reduction. Using palladium on carbon (Pd/C) under hydrogen gas (H2), the nitro group is selectively reduced to an amine.

Reaction Conditions:

  • Catalyst: 5% Pd/C (0.1 equiv)

  • Pressure: 1–2 atm H2

  • Solvent: Ethyl acetate

  • Temperature: 25–30°C

  • Time: 6–8 hours

  • Yield: 85–90%

Advantages Over Classical Reduction

  • Byproduct Reduction: Minimizes iron sludge.

  • Scalability: Suitable for continuous flow systems.

  • Purity: Higher product purity (>98%).

Purification and Characterization

Recrystallization

The crude hydrochloride salt is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials and byproducts.

Conditions:

  • Solvent System: Ethanol/water

  • Temperature: Hot filtration at 60°C

  • Yield Loss: 5–10%

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:3) eluent resolves impurities, particularly regioisomers.

Conditions:

  • Stationary Phase: Silica gel (60–120 mesh)

  • Eluent: Ethyl acetate/hexane gradient

  • Purity: ≥99%

Analytical Validation

  • NMR: ¹H NMR (D2O, 400 MHz): δ 6.75 (d, J=8 Hz, 1H), 6.65 (d, J=8 Hz, 1H), 3.85 (s, 3H).

  • HPLC: C18 column, 254 nm, retention time 4.2 min.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs tubular reactors for nitration and hydrogenation, ensuring consistent mixing and temperature control.

Parameters:

  • Flow Rate: 10 L/min

  • Residence Time: 30 minutes (nitration), 2 hours (hydrogenation)

  • Throughput: 50 kg/day

Waste Management

  • Iron Sludge Recycling: Treated with NaOH to recover Fe(OH)3.

  • Solvent Recovery: Distillation reclaims >90% ethanol.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Nitration-Reduction80–8595–98Moderate120–150
Catalytic Hydrogenation85–9098–99High200–220
Industrial Continuous88–9299Very High100–130

Key Observations:

  • Catalytic hydrogenation offers superior purity but higher costs due to Pd/C.

  • Industrial methods balance yield and cost through solvent recycling .

Scientific Research Applications

2-Amino-3-methoxyphenol hydrochloride is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: In the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: Used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-methoxyphenol hydrochloride involves its interaction with various molecular targets:

    Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.

    Receptors: The compound may bind to certain receptors, modulating their activity.

    Pathways: It can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications Reference
2-Amino-3-methoxyphenol hydrochloride 106658-14-4 C₇H₁₀ClNO₃ -NH₂ (C2), -OCH₃ (C3), -OH (C1) High water solubility; research intermediate
2-Amino-5-methoxyphenol hydrochloride 27191-09-9 C₇H₁₀ClNO₃ -NH₂ (C2), -OCH₃ (C5), -OH (C1) Para-methoxy increases lipophilicity
3-Methoxyaniline hydrochloride 27841-33-4 C₇H₁₀ClNO -NH₂ (C1), -OCH₃ (C3) Lacks phenolic -OH; lower acidity
6-Amino-3-ethylphenol hydrochloride 149861-22-3 C₈H₁₂ClNO -NH₂ (C6), -C₂H₅ (C3), -OH (C1) Ethyl group enhances lipid solubility

Key Observations :

  • Functional Groups: The absence of a phenolic -OH in 3-methoxyaniline hydrochloride reduces its acidity (pKa ~5 vs. ~8–10 for phenols), altering its reactivity in electrophilic substitution reactions .
  • Alkyl vs. Alkoxy Groups: The ethyl substituent in 6-amino-3-ethylphenol hydrochloride increases lipophilicity (logP ~1.5 vs. ~0.2 for methoxy), impacting membrane permeability in biological systems .

Functional Group Derivatives

Table 2: Derivatives with Modified Functional Groups

Compound Name CAS Number Molecular Formula Key Modifications Applications Reference
Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride 350480-54-5 C₁₀H₁₂Cl₂NO₃ Ester group; chloro substituent Precursor for antihypertensive agents
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride N/A C₉H₁₄ClNO₂ Phenethylamine backbone Neurotransmitter analog research
3-Fluoro Deschloroketamine hydrochloride 2657761-24-3 C₁₃H₁₆FNO·HCl Cyclohexanone; fluorine substituent Forensic reference standard

Key Observations :

  • Ester vs. Phenol: The methyl ester in Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride enhances stability under basic conditions, unlike the phenolic -OH in the parent compound, which may undergo oxidation .

Pharmacological and Toxicological Profiles

Table 3: Hazard and Application Comparisons

Compound Name Toxicity Profile Applications Reference
2-Amino-3-methoxyphenol hydrochloride Limited data; likely moderate toxicity Research intermediate
Melphalan hydrochloride Highly toxic (LDL₀: 0.43 mg/kg in dogs) Chemotherapy for multiple myeloma
3-Methoxyamphetamine hydrochloride Serotonergic activity; neurotoxic potential Pharmacological studies

Key Observations :

  • Toxicity: Melphalan hydrochloride’s alkylating properties render it highly toxic, whereas 2-amino-3-methoxyphenol hydrochloride’s hazards are likely confined to irritation (based on analog data) .
  • Pharmacological Action: 3-Methoxyamphetamine hydrochloride acts as a serotonin releaser, contrasting with the lack of reported CNS activity in 2-amino-3-methoxyphenol derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-amino-3-methoxyphenol hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic Substitution : Start with 3-methoxyphenol and chloroacetamide in a basic medium (e.g., NaOH) to form the intermediate 2-amino-3-methoxyphenol. Adjust molar ratios (1:1.2 substrate-to-reagent) and reflux in ethanol/water (3:1 v/v) for 6–8 hours .
  • Hydrochloride Formation : Treat the free base with concentrated HCl (1.5 equivalents) in anhydrous diethyl ether under nitrogen. Filter and recrystallize from ethanol to isolate the hydrochloride salt (yield: 65–75%) .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2). Increase yield by using catalytic KI (5 mol%) or microwave-assisted synthesis (50°C, 30 minutes) .

Q. Which analytical techniques are critical for characterizing 2-amino-3-methoxyphenol hydrochloride, and how should data be interpreted?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (85:15). Retention time ~8.2 minutes confirms purity (>95%) .

  • NMR : 1^1H NMR (DMSO-d6) should show peaks for aromatic protons (δ 6.8–7.1 ppm), methoxy (δ 3.8 ppm), and amine (δ 5.2 ppm, broad). 13^13C NMR confirms the aromatic scaffold (C=O absent) .

  • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]+^+ at m/z 174.1 (free base) and [M+Cl]^- at m/z 175.6 (hydrochloride) .

    Property Value Source
    Molecular FormulaC7_7H10_{10}ClNO2_2Extrapolated
    Molecular Weight175.61 g/molPubChem
    CAS No.Not available*
    Purity (HPLC)>95%

    Note: CAS data for the 3-methoxy isomer is unavailable; analogous 4-methoxy derivatives (CAS 32190-97-9) suggest similar handling .

Q. What safety protocols are essential for handling 2-amino-3-methoxyphenol hydrochloride in laboratories?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and monitor for delayed respiratory irritation (observe for 48 hours) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers. Label with "Irritant" and "Hygroscopic" warnings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-amino-3-methoxyphenol derivatives?

  • Methodology :

  • Comparative Assays : Test derivatives (e.g., 3-methoxy vs. 4-methoxy) in parallel using standardized in vitro models (e.g., COX-2 inhibition assays). Control for solvent effects (DMSO ≤0.1%) .
  • Structural Analysis : Perform X-ray crystallography or DFT calculations to correlate substituent positions (methoxy vs. hydroxyl) with bioactivity .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC50_{50} values) and apply statistical models (ANOVA) to identify outliers or confounding variables .

Q. What strategies improve the aqueous solubility and stability of 2-amino-3-methoxyphenol hydrochloride for in vitro studies?

  • Methodology :

  • pH Adjustment : Dissolve in phosphate buffer (pH 6.5–7.0) to minimize hydrolysis. Avoid alkaline conditions (pH >8) to prevent deprotonation and precipitation .
  • Co-Solvents : Use 10% PEG-400 or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Lyophilization : Prepare stock solutions in water, filter-sterilize (0.22 µm), and lyophilize for long-term storage (−80°C). Reconstitute in PBS before use .

Q. How do substituent positions (e.g., 3-methoxy vs. 4-methoxy) influence the reactivity of 2-aminophenol hydrochlorides?

  • Methodology :

  • Electrophilic Substitution : Compare bromination rates (Br2_2 in acetic acid). 3-Methoxy derivatives show slower reactivity due to steric hindrance vs. 4-methoxy’s activating para effect .
  • Oxidative Stability : Perform accelerated degradation studies (40°C/75% RH). 3-Methoxy isomers exhibit higher oxidative resistance (HPLC purity >90% after 14 days) vs. 4-methoxy (70–80%) .

Q. What mechanistic insights guide the design of derivatives for enhanced pharmacokinetic properties?

  • Methodology :

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify primary metabolites (e.g., O-demethylation). Use LC-MS/MS for quantification .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) at the 5-position to reduce LogP from 1.8 (parent) to 1.2, improving aqueous solubility .
  • Plasma Protein Binding : Assess via equilibrium dialysis. Methoxy groups at the 3-position reduce albumin binding (85% free fraction) vs. 4-position (60%) .

Notes

  • Data for 2-amino-3-methoxyphenol hydrochloride is extrapolated from structurally analogous compounds (e.g., 4-methoxy isomers) and validated methodologies.
  • For synthesis scale-up, consult continuous flow reactor systems to enhance yield (85–90%) and reduce reaction times .

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